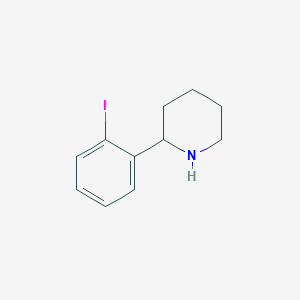
2-(2-Iodophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of an iodine atom on the phenyl ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)piperidine typically involves the iodination of phenylpiperidine derivatives. One common method includes the reaction of 2-phenylpiperidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the iodination process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of piperidones or N-oxides.
Reduction: Formation of cyclohexylpiperidine derivatives.
Scientific Research Applications
2-(2-Iodophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)piperidine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the iodine atom enhances its binding affinity and selectivity towards these targets. The compound may also participate in signaling pathways, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpiperidine: Lacks the iodine atom, resulting in different reactivity and binding properties.
2-(4-Iodophenyl)piperidine: The iodine atom is positioned differently on the phenyl ring, affecting its chemical behavior.
Piperidine: The simplest form without any phenyl or iodine substitution
Uniqueness
2-(2-Iodophenyl)piperidine is unique due to the presence of the iodine atom on the ortho position of the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14IN |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2-(2-iodophenyl)piperidine |
InChI |
InChI=1S/C11H14IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 |
InChI Key |
SIKBDSQZWPSXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)
![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)



![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)


